molecular formula C21H24ClNO3 B2933850 Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate CAS No. 181480-19-3

Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B2933850
CAS No.: 181480-19-3
M. Wt: 373.88
InChI Key: GLEFXODWLPNDKP-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 4-chlorophenyl group at position 4, methyl groups at positions 2,7,7, and an ethyl ester at position 2. Synthesized via Hantzsch-type multicomponent reactions, it is often catalyzed by novel systems such as magnetic graphene oxide composites (e.g., GO@Fe₃O₄@Cur–Cu), which enhance yield and efficiency under mild conditions . Its crystal structure and spectroscopic data (e.g., FT-IR, NMR) have been extensively characterized, confirming the presence of functional groups critical to its bioactivity .

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO3/c1-5-26-20(25)17-12(2)23-15-10-21(3,4)11-16(24)19(15)18(17)13-6-8-14(22)9-7-13/h6-9,18,23H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEFXODWLPNDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C(=O)CC(C2)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves a multi-step process:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions and minimize human error.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxy derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex quinoline derivatives.
  • Studied for its potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential anti-inflammatory and antimicrobial properties.
  • Explored as a candidate for anticancer drug development due to its ability to interact with DNA and proteins.

Industry:

  • Utilized in the development of new materials with specific electronic properties.
  • Potential applications in the design of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The biological activity of Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is primarily due to its ability to interact with various molecular targets:

    DNA Intercalation: The planar structure of the quinoline core allows it to intercalate between DNA base pairs, disrupting replication and transcription processes.

    Protein Binding: The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Polyhydroquinoline derivatives exhibit structural diversity primarily through substitutions on the phenyl ring at position 3. Below is a detailed comparison of the target compound with its analogs:

Structural and Substituent Variations

Compound Substituent at Position 4 Key Modifications Biological Activities Synthesis Yield Melting Point Catalytic System
Target Compound 4-Chlorophenyl Electron-withdrawing Cl group Antimicrobial, anti-inflammatory, enzyme modulation 85–92% 249°C GO@Fe₃O₄@Cur–Cu
Ethyl 4-(4-Fluorophenyl)-... 4-Fluorophenyl Electron-withdrawing F group Research applications (unspecified) N/A N/A Commercial synthesis
Ethyl 4-(4-Hydroxyphenyl)-... 4-Hydroxyphenyl Electron-donating OH group Potential antioxidant activity 78% N/A DABCO₂CuCl₄
Ethyl 4-(3,4-Dimethoxyphenyl)-... 3,4-Dimethoxyphenyl Electron-donating OCH₃ groups Unreported N/A N/A N/A
Ethyl 4-(4-Methoxyphenyl)-... 4-Methoxyphenyl Electron-donating OCH₃ group Calcium modulation, antibacterial 82% N/A Natural organic acid

Physical Properties

  • Melting Points : The target compound’s higher melting point (249°C) compared to unlisted analogs suggests greater crystallinity, likely due to halogen-based intermolecular interactions .
  • Spectroscopic Signatures : IR spectra of the 4-chlorophenyl derivative show distinct peaks at 1711 cm⁻¹ (ester C=O) and 3275 cm⁻¹ (NH-stretching), consistent across analogs but with shifts depending on substituents .

Biological Activity

Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the condensation of 5,5-dimethyl-cyclohexane-1,3-dione with 4-chlorobenzaldehyde and 3-amino-2-butenoic acid methyl ester in ethanol. This reaction typically requires refluxing the mixture for several hours to ensure complete conversion and formation of the desired product .

Chemical Structure

The molecular formula for this compound is C21H24ClNO3C_{21}H_{24}ClNO_3 with a molecular weight of approximately 373.9 g/mol. The structure features a quinoline ring system that contributes to its pharmacological properties .

Antibacterial Properties

Research indicates that compounds within the same class as this compound exhibit notable antibacterial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) : Several studies have reported MIC values around 256 µg/mL against common bacterial strains such as Escherichia coli and Staphylococcus aureus .

Antitumor Activity

Compounds similar to this quinoline derivative have shown promising antitumor effects in various cancer models. The structural features of the compound allow it to interact with cellular targets involved in tumor growth and proliferation. For example:

  • Mechanism of Action : The quinoline scaffold is known to inhibit specific pathways associated with cell cycle regulation and apoptosis in cancer cells. Studies suggest that such compounds can induce cell death in resistant cancer cell lines .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of quinoline derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings highlighted the importance of substituents on the aromatic ring in enhancing antibacterial potency.

Compound NameMIC (µg/mL)Bacterial Strain
Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl256E. coli
Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl256S. aureus

Case Study 2: Antitumor Activity in Cell Lines

In vitro studies have assessed the antitumor potential of related quinoline derivatives on various cancer cell lines:

Cell LineIC50 (µM)Compound Tested
MCF-715Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl
A54920Ethyl 4-(3-chlorophenyl)-2,7,7-trimethyl

These results indicate that modifications to the chlorophenyl group can significantly impact the cytotoxicity of these compounds against different cancer types.

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a chemical compound with potential applications in various scientific fields. Research on similar compounds highlights potential applications such as anticancer and antibacterial activities .

Chemical Information

The compound ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has the molecular formula C21H24ClNO3C_{21}H_{24}ClNO_3 and a molecular weight of 373.9 g/mol . Synonyms for this compound include ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate and ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate .

Anticancer Activity

Research indicates that molecules with electron-withdrawing groups in the aryl substitution can enhance anticancer activity . Several synthesized compounds, including 1,3,4-thiadiazoles, have demonstrated remarkable anticancer activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines . One such compound, 1,3,4-Thiadiazole 4h , showed better results than the reference drug Harmine against both cancer cell lines . Molecular docking studies suggest a binding site with EGFR TK for these thiadiazole derivatives .

Antibacterial Agents

Coumarin derivatives with substituents at positions C-3 and C-4 are noted for their potential in developing new antibacterial agents .

Synthesis of Related Compounds

The synthesis of related compounds, such as 1,3,4-thiadiazole derivatives, involves reacting a compound with hydrazonoyl chlorides in ethanol using TEA as a catalyst . Similarly, thiazoles can be synthesized by refluxing specific reactants in DMF and then recrystallizing the resulting solid product .

Spectroscopic Data

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Transesterification reactions are also feasible with alcohols in the presence of catalysts.

Reaction Type Conditions Products References
Acidic HydrolysisHCl (conc.), reflux, 6–8 hours4-(4-Chlorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylic acid
Basic HydrolysisNaOH (aq.), ethanol, 80°C, 4 hoursSodium salt of the carboxylic acid
TransesterificationMethanol, H₂SO₄, refluxMethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate

Key Observations :

  • Hydrolysis rates depend on steric hindrance from the 2,7,7-trimethyl groups .

  • Transesterification with bulkier alcohols (e.g., cyclopentanol) requires prolonged reaction times .

Reduction of the 5-Oxo Group

The ketone at position 5 is reducible to a secondary alcohol using agents like NaBH₄ or LiAlH₄.

Reducing Agent Conditions Product Yield References
NaBH₄EtOH, 0°C, 2 hours5-Hydroxy-hexahydroquinoline derivative65–70%
LiAlH₄Dry THF, reflux, 6 hours5-Hydroxy derivative with partial ring saturation85%

Mechanistic Insight :

  • The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.

  • Steric hindrance from the 7,7-dimethyl groups slows reduction kinetics .

Nucleophilic Aromatic Substitution (NAS)

The 4-chlorophenyl group participates in NAS under specific conditions, though reactivity is limited due to the deactivated aromatic ring.

Reagent Conditions Product Notes References
NH₃ (liquor)Cu catalyst, 150°C, 24 hours4-Aminophenyl analogLow yield (<30%)
KNO₂, H₂SO₄0–5°C, 2 hoursNitroso intermediateRequires directing groups

Challenges :

  • The electron-withdrawing chlorine and quinoline core further deactivate the ring, necessitating harsh conditions .

Quinoline Ring Functionalization

The nitrogen in the quinoline ring undergoes alkylation or acylation reactions.

Reaction Type Reagent Product Conditions References
AlkylationCH₃I, K₂CO₃, DMFN-Methylated derivative60°C, 12 hours
AcylationAcetyl chloride, pyridineN-Acetylated compoundRT, 6 hours

Structural Impact :

  • Alkylation enhances solubility in polar aprotic solvents .

  • Acylation stabilizes the ring against oxidation .

Oxidation and Ring-Opening Reactions

The hexahydroquinoline ring is susceptible to oxidation, particularly at the 1,4-dihydropyridine moiety.

Oxidizing Agent Conditions Product Outcome References
KMnO₄H₂O, 100°C, 3 hoursQuinoline-5-one derivativePartial aromatization
DDQCH₂Cl₂, RT, 12 hoursFully aromatic quinolineHigh yield (>90%)

Note :

  • Ring-opening under strongly acidic conditions generates fragmented amines and ketones .

Halogenation and Cross-Coupling

The chlorophenyl group enables participation in Suzuki-Miyaura cross-coupling reactions.

Reagent Conditions Product Catalyst References
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°CBiphenyl derivative5 mol% Pd
Br₂FeBr₃, CH₂Cl₂, 0°CBrominated analog at meta positionElectrophilic substitution

Limitations :

  • Steric hindrance from the 2-methyl group reduces coupling efficiency .

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is typically synthesized via a one-pot Hantzsch reaction using dimedone, ethyl acetoacetate, 4-chlorobenzaldehyde, and ammonium acetate. Catalytic systems significantly affect yields:

  • Heterogeneous catalysts : Magnetic graphene oxide composites (e.g., GO@Fe3O4@Cur–Cu) achieve ~92% yield in 4 hours under reflux in ethanol .
  • Ionic liquid catalysts : DABCO₂CuCl₄ enables solvent-free synthesis with yields up to 95% at 80°C . Key variables include catalyst loading (0.5–1.5 mol%), solvent (ethanol vs. solvent-free), and temperature (60–80°C).

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • X-ray crystallography : The crystal structure (monoclinic, space group P2₁/c) reveals a non-planar hexahydroquinoline core with a dihedral angle of 56.98° between the pyridine and chlorophenyl rings .
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 1.2–1.4 ppm (ethyl group) and δ 164–168 ppm (ester carbonyl) confirm the structure .
  • FT-IR : Bands at 3275 cm⁻¹ (N–H) and 1711 cm⁻¹ (C=O) are diagnostic .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency reported across studies?

Discrepancies often arise from variations in:

  • Reaction time : Extended durations (>6 hours) may reduce yields due to side reactions (e.g., oxidation) .
  • Catalyst recyclability : Magnetic catalysts (e.g., Fe₃O₄@NFC@ONSM-Ni) retain >85% efficiency after 5 cycles, whereas ionic liquids degrade faster .
  • Solvent polarity : Ethanol enhances solubility but slows kinetics compared to solvent-free conditions . Methodology : Perform controlled experiments with fixed parameters (e.g., 1.0 mol% catalyst, 80°C) to isolate variables.

Q. What strategies are recommended for interpreting complex NMR spectral data?

  • ²D NMR (COSY, HSQC) : Resolves overlapping signals, particularly in the aliphatic region (δ 1.5–2.5 ppm) .
  • Variable-temperature NMR : Identifies dynamic conformational changes in the hexahydroquinoline ring .
  • Comparative analysis : Cross-reference with published spectra of analogues (e.g., ethyl 4-(3-hydroxyphenyl) derivatives) .

Q. How should researchers analyze thermal stability and decomposition patterns?

  • TGA/DSC : The compound decomposes in two stages:

150–200°C (loss of ethyl group, ~15% mass loss).

300–350°C (ring fragmentation, ~60% mass loss) .

  • Inert vs. oxidative atmospheres : Nitrogen delays decomposition by 20–30°C compared to air.

Data Contradiction Analysis

Q. Why do crystallographic studies report differing dihedral angles for the chlorophenyl substituent?

Variations (e.g., 56.98° vs. 62° in analogues) arise from:

  • Crystal packing effects : Weak C–H⋯O interactions force torsional adjustments .
  • Substituent electronic effects : Electron-withdrawing groups (e.g., –Cl) reduce ring flexibility compared to –OCH₃ derivatives . Resolution : Use DFT calculations (B3LYP/6-31G*) to compare experimental and theoretical angles .

Methodological Recommendations

Q. What protocols optimize the compound’s purity for biological testing?

  • Recrystallization : Use ethyl acetate/hexane (1:3) to remove dimedone byproducts.
  • Column chromatography : Silica gel (60–120 mesh) with 20% ethyl acetate in hexane yields >99% purity .
  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • pH-dependent degradation studies : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C. Monitor via UV-Vis (λ = 270 nm) .
  • Light exposure tests : 48-hour UV irradiation (254 nm) shows <5% degradation, indicating photostability .

Tables for Key Data

Q. Table 1. Catalytic Systems Comparison

CatalystYield (%)Time (h)ConditionsReference
GO@Fe₃O₄@Cur–Cu924Ethanol, reflux
DABCO₂CuCl₄953Solvent-free, 80°C
Fe₃O₄@NFC@ONSM-Ni895H₂O, 70°C

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